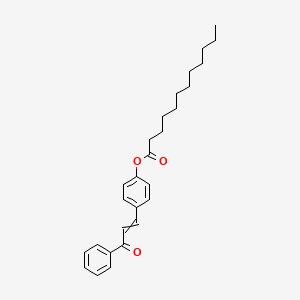
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylprop-1-en-1-yl group attached to a phenyl ring, which is further esterified with dodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate typically involves the esterification of 4-(3-oxo-3-phenylprop-1-en-1-yl)phenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as EGFR and VEGFR-2, which are involved in the progression of diseases like cancer . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxo-3-phenylprop-1-en-1-yl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group on the phenyl ring.
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate: Contains an additional phenylprop-2-enoate group.
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: Contains a methoxyphenyl and phenoxyacetamide group.
Uniqueness
4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenyl dodecanoate is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
CAS No. |
881652-59-1 |
|---|---|
Molecular Formula |
C27H34O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[4-(3-oxo-3-phenylprop-1-enyl)phenyl] dodecanoate |
InChI |
InChI=1S/C27H34O3/c1-2-3-4-5-6-7-8-9-13-16-27(29)30-25-20-17-23(18-21-25)19-22-26(28)24-14-11-10-12-15-24/h10-12,14-15,17-22H,2-9,13,16H2,1H3 |
InChI Key |
PXECGKYHAWOIET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















